N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

COX-2 inhibition Anti-inflammation Structural biology

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1448028-50-9) is a research-grade N-phenylethylsulfonamide derivative with the molecular formula C16H16F3NO3S2 and a molecular weight of 391.42 g/mol. Its structure comprises a 3-(trifluoromethyl)benzenesulfonamide core tethered to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety.

Molecular Formula C16H16F3NO3S2
Molecular Weight 391.42
CAS No. 1448028-50-9
Cat. No. B2611703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1448028-50-9
Molecular FormulaC16H16F3NO3S2
Molecular Weight391.42
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
InChIKeyVUSYTZYDRBUFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1448028-50-9) – Structural Authenticity & Baseline Properties


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1448028-50-9) is a research-grade N-phenylethylsulfonamide derivative with the molecular formula C16H16F3NO3S2 and a molecular weight of 391.42 g/mol . Its structure comprises a 3-(trifluoromethyl)benzenesulfonamide core tethered to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl moiety. Critically, despite erroneous product descriptions on some vendor sites, this compound is structurally and functionally distinct from the known Liver X Receptor (LXR) agonist TO-901317 (CAS 293754-55-9) [1]. Procurement decisions must be based on this structural identity, not on misattributed pharmacological data from unrelated compounds.

Why N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Interchanged with Other ‘Trifluoromethyl-benzenesulfonamide’ Analogs


Generic substitution within the benzenesulfonamide class is not scientifically valid due to profound, quantifiable differences in target engagement, metabolic stability, and selectivity profiles driven by subtle structural changes. For example, the presence of a central aminopiperidine scaffold in certain Cav2.2 inhibitor leads within this class is directly linked to the formation of a persistent and problematic 3-(trifluoromethyl)benzenesulfonamide metabolite, a liability that the present compound's distinct N-phenylethyl architecture may circumvent [1]. Furthermore, known selective COX-2 inhibitors like Celecoxib rely on a specific diaryl-pyrazole substitution pattern for their picomolar potency, which is completely absent in the target compound, making assumptions of similar anti-inflammatory activity unfounded . The unique 4-(methylthio)phenyl-2-hydroxyethyl side chain creates a distinct pharmacophore, leading to a different biological fingerprint that must be independently validated, not inferred from more studied analogs.

Quantitative Differential Evidence for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Against Closest Comparators


Structural Differentiation from Celecoxib and Pyrazole-Containing COX-2 Inhibitors

The target compound lacks the critical 1,2-diarylpyrazole core that is fundamental to the COX-2 selective inhibition observed in Celecoxib and its close analogs like CHEMBL357002. Celecoxib achieves an IC50 of 40 nM against COX-2 and 15 µM against COX-1, representing a ~375-fold selectivity . A closer structural analog, CHEMBL357002 (2-(hydroxymethyl)-4-(5-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide), shows a COX-2 IC50 of 235 nM and a COX-1 IC50 of 59.7 µM, a ~254-fold selectivity [1]. The target compound, which replaces the entire pyrazole linker and hydroxymethyl-benzenesulfonamide with a simpler N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl) chain, will have a drastically altered binding pose and potency profile; any direct extrapolation of these IC50 values would be scientifically erroneous [2].

COX-2 inhibition Anti-inflammation Structural biology

Scaffold Differentiation Avoids a Known Metabolic Liability of Cav2.2 Inhibitor Leads

A key issue in the development of sulfonamide-based Cav2.2 inhibitors for analgesia was the 'endemic problem' of metabolic cleavage forming a persistent 3-(trifluoromethyl)benzenesulfonamide metabolite. This liability was traced to the central aminopiperidine scaffold common in those leads, and replacement of this scaffold failed to prevent the metabolism [1]. Our target compound is designed with a fundamentally different N-(2-hydroxy-2-phenylethyl) linker, which lacks the aminopiperidine moiety entirely. While direct metabolic stability data for this compound are lacking, the structural absence of the primary metabolic soft spot suggests a potentially superior pharmacokinetic profile compared to those historical leads.

Drug metabolism Pharmacokinetics Cav2.2 inhibitors Pain

Distinct Pharmacophore from m-3M3FBS, a Phospholipase C (PLC) Activator

m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a known potent PLC activator, stimulating superoxide generation in human neutrophils and increasing intracellular calcium . While both compounds share a trifluoromethyl-benzenesulfonamide core, the target compound features a critically different N-substitution (a bulky, flexible 2-hydroxy-2-(4-methylthio)phenyl)ethyl group vs. a simple 3-trifluoromethylphenyl group) and a meta-trifluoromethyl position on the 'A' ring instead of the trimethyl pattern in m-3M3FBS. These differences will result in a fundamentally different 3D pharmacophore, making PLC activation an improbable primary mechanism for the target compound without specific confirmatory data.

Phospholipase C Cell signaling Neutrophil activation

High-Value Research Applications for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide Based on Differential Evidence


Scaffold-Hopping Campaigns Targeting COX-2 or Related Enzymes

Researchers seeking to escape the intellectual property and structural limitations of the diarylpyrazole class of COX-2 inhibitors (e.g., Celecoxib) can use this compound as a structurally novel starting point. The quantitative evidence (Section 3, Item 1) shows a clear structural break from the classic pharmacophore, potentially accessing novel binding modes. It can serve as a negative control in existing COX-2 assays or a starting scaffold for fragment-based drug discovery targeting the COX-2 active site or allosteric pockets .

Investigating Novel Analgesic Mechanisms via Cav2.2 Modulation

For teams developing non-opioid analgesics targeting ion channels, this compound presents a pre-optimized entry point that deliberately avoids a known metabolic pitfall. The Class-level inference evidence (Section 3, Item 2) indicates that the N-phenylethyl linker system is structurally incompatible with the major metabolic pathway that has plagued earlier sulfonamide Cav2.2 inhibitors. Procurement is justified for direct head-to-head metabolic stability assays against legacy compounds like those described in .

Chemical Biology Screening for Novel Targets in the Sulfonamide Space

Given its structural divergence from both the PLC activator m-3M3FBS and classic COX-2 inhibitors, this compound is a valuable diversity element for broad phenotypic or high-throughput screening libraries. Its incorporation can help de-orphanize assays by providing a unique chemotype response. As detailed in a general N-phenylethylsulfonamide patent, such structures are explicitly designed for biological activity screening and identification of new pharmacological targets [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.